ROCK2 Inhibition Potency: Direct BindingDB Evidence vs. Class Baseline
The compound exhibits potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 3 nM, as measured in a recombinant enzyme assay [1]. This places it within the high-potency range of ATP-competitive benzimidazole ROCK inhibitors, where the optimized class generally achieves IC₅₀ values <10 nM [2]. However, no head-to-head selectivity data against ROCK1 or other AGC-family kinases are publicly available for this specific compound, so the selectivity window relative to close analogs remains unquantified. The 3 nM ROCK2 IC₅₀ should be interpreted as a class-competitive potency metric, not evidence of superiority over specific named analogs.
| Evidence Dimension | ROCK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | Benzimidazole-based ROCK inhibitor class: IC₅₀ < 10 nM (Sessions et al., 2010) |
| Quantified Difference | Target compound falls within the class potency range; no specific comparator IC₅₀ available for direct differentiation. |
| Conditions | Recombinant N-terminal GST-tagged human ROCK2 (residues 5–554) expressed in baculovirus-infected Sf9 cells, using S6K as substrate. |
Why This Matters
ROCK2 is a validated therapeutic target in cardiovascular, fibrotic, and neurological diseases; a 3 nM IC₅₀ confirms the compound engages ROCK2 at low nanomolar concentrations, a prerequisite for chemical probe or lead development programs.
- [1] BindingDB. BDBM50597489 (ChEMBL5208605). Affinity Data: IC₅₀ = 3 nM for human ROCK2. Assay: Recombinant N-terminal GST-tagged human ROCK2 expressed in Sf9 cells, S6K substrate. View Source
- [2] Sessions, E. H.; Yin, Y.; Bannister, T. D.; et al. Benzimidazole- and benzoxazole-based inhibitors of Rho kinase. Bioorg. Med. Chem. Lett. 2010, 20, 1939–1943. View Source
